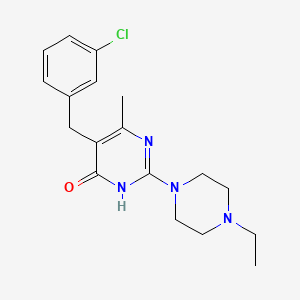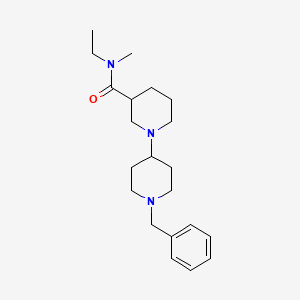![molecular formula C20H20F3NO2 B6003432 (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as JNJ-42165279 and has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT2C receptor. This results in a decrease in dopamine release and an increase in serotonin release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase serotonin release in the nucleus accumbens. It has also been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area. These effects may contribute to its potential therapeutic effects in psychiatric disorders.
实验室实验的优点和局限性
One advantage of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders. However, one limitation is its partial agonist activity, which may limit its therapeutic efficacy.
未来方向
There are several future directions for the study of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone. One potential direction is to investigate its potential therapeutic effects in animal models of psychiatric disorders. Another potential direction is to investigate its potential as a tool for studying the dopamine D2 receptor and the serotonin 5-HT2C receptor. Finally, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor make it a potential candidate for the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.
合成方法
The synthesis of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone involves a series of chemical reactions. The starting material is 3-methoxybenzaldehyde, which is reacted with 2,3,6-trifluorobenzylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 3-chloro-4-fluorobenzoyl chloride to form the final product, this compound.
科学研究应用
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression.
属性
IUPAC Name |
(3-methoxyphenyl)-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-26-15-6-2-4-13(10-15)20(25)14-5-3-9-24(11-14)12-16-17(21)7-8-18(22)19(16)23/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWPRDVAWAOQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
methanone](/img/structure/B6003390.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)
![2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)
